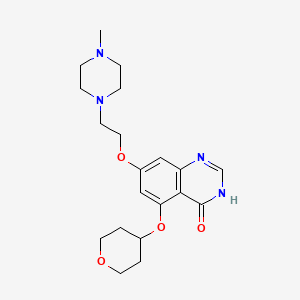

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Übersicht

Beschreibung

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one, also known as AZD0530 or Saracatinib, is a member of the quinazoline class of compounds. It has garnered attention due to its potent biological activity, particularly as an inhibitor of Src family kinases (SFKs), which play a critical role in cancer progression. This article explores the compound's biological activity, pharmacokinetics, and therapeutic potential based on diverse research findings.

- Molecular Formula: C27H32ClN5O5

- Molecular Weight: 542.03 g/mol

- CAS Number: 379231-04-6

AZD0530 exhibits high selectivity for SFKs, particularly c-Src and Abl kinases. It inhibits these kinases at low nanomolar concentrations, which is significant for its anticancer activity. The compound's mechanism involves blocking the phosphorylation processes that are essential for tumor cell proliferation and survival.

In Vitro Studies

Research indicates that AZD0530 effectively inhibits the growth of various cancer cell lines. In studies involving c-Src-transfected 3T3 fibroblast xenograft models, AZD0530 demonstrated significant tumor growth inhibition and increased survival rates in aggressive pancreatic cancer models when administered orally once daily .

In Vivo Studies

In vivo studies have shown that AZD0530 possesses excellent pharmacokinetic properties, including a half-life of approximately 40 hours, allowing for sustained therapeutic effects after administration . The compound's efficacy was further validated in animal models where it exhibited substantial antitumor activity.

Case Studies

- Pancreatic Cancer Model:

- Breast Cancer Cell Lines:

Pharmacokinetics

AZD0530 displays favorable pharmacokinetic characteristics:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized by liver enzymes.

- Excretion: Excreted mainly through urine.

Comparative Biological Activity Table

Analyse Chemischer Reaktionen

Functionalization at C-7 Position

The introduction of the 2-(4-methylpiperazin-1-yl)ethoxy side chain at the C-7 position involves:

-

Etherification : A Mitsunobu reaction between 7-hydroxyquinazolin-4(3H)-one and 2-(4-methylpiperazin-1-yl)ethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

-

Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

-

Yield : ~60–75% after purification by column chromatography .

Table 1: Key Reaction Parameters for C-7 Modification

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mitsunobu Etherification | DEAD, PPh₃, THF, 24 h, RT | 68 | |

| Purification | Column chromatography (EtOAc:Hexane) | 72 |

Substitution at C-5 Position

The tetrahydro-2H-pyran-4-yloxy group is introduced via nucleophilic aromatic substitution:

-

Starting material : 5-Chloroquinazolin-4(3H)-one.

-

Reaction : Displacement with tetrahydro-2H-pyran-4-ol in the presence of NaH or K₂CO₃ in DMF .

-

Conditions : 80°C, 6–8 hours.

Table 2: C-5 Substitution Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 80 | 6 | 62 |

| K₂CO₃ | DMF | 80 | 8 | 58 |

Final Compound Characterization

-

Purity : >99% (HPLC).

-

Spectroscopic Data :

Key Research Findings

-

Kinase Inhibition : AZD0530 inhibits c-Src and Abl with IC₅₀ values of 2.7 nM and 30 nM, respectively .

-

Selectivity : >100-fold selectivity over EGFR, VEGFR, and PDGFR .

-

Pharmacokinetics : Oral bioavailability of 65% in rodents, half-life (t₁/₂) of 40 hours in humans .

Mechanistic Insights

Eigenschaften

IUPAC Name |

7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-23-4-6-24(7-5-23)8-11-27-16-12-17-19(20(25)22-14-21-17)18(13-16)28-15-2-9-26-10-3-15/h12-15H,2-11H2,1H3,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMFXVLGXSMMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470676 | |

| Record name | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893428-67-6 | |

| Record name | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.